molecular formula C12H23NO2 B3040313 tert-butyl (2S)-2-ethylpiperidine-1-carboxylate CAS No. 1853230-28-0

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate

Cat. No. B3040313
CAS RN: 1853230-28-0
M. Wt: 213.32
InChI Key: TZODONUATMTJPI-JTQLQIEISA-N
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Description

The tert-butyl group is a functional group in organic chemistry where a primary carbon atom is bonded to three other carbon atoms . It’s often used in chemical transformations due to its unique reactivity pattern .


Synthesis Analysis

While specific synthesis methods for “tert-butyl (2S)-2-ethylpiperidine-1-carboxylate” are not available, tert-butyl esters can generally be synthesized from different carboxylic acids at high yields .


Molecular Structure Analysis

The molecular structure of a compound similar to “tert-butyl (2S)-2-ethylpiperidine-1-carboxylate”, namely “tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate”, has been reported . The compound has a molecular formula of C11H19N3O2 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl (2S)-2-ethylpiperidine-1-carboxylate, focusing on six unique applications:

Pharmaceutical Intermediates

Tert-butyl (2S)-2-ethylpiperidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for creating complex molecules with potential therapeutic benefits. For instance, it can be used in the synthesis of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain .

Catalysis in Organic Synthesis

This compound plays a significant role in catalysis, particularly in organic synthesis. It can act as a catalyst or a catalyst precursor in various chemical reactions, enhancing the efficiency and selectivity of the processes. Its use in catalytic asymmetric synthesis is particularly noteworthy, where it helps in producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

Material Science

In material science, tert-butyl (2S)-2-ethylpiperidine-1-carboxylate is used in the development of advanced materials. Its incorporation into polymer matrices can improve the mechanical properties and stability of the materials. This application is particularly relevant in the creation of high-performance polymers used in various industrial applications.

Agricultural Chemicals

The compound is also utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its chemical structure allows for the creation of compounds that can effectively target specific pests or weeds without causing significant harm to other organisms or the environment. This selective action is crucial for sustainable agricultural practices .

Biological Research

In biological research, tert-butyl (2S)-2-ethylpiperidine-1-carboxylate is used as a probe or a reagent to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding complex biological processes. This application is essential for drug discovery and development, as it helps in identifying potential targets for therapeutic intervention .

Environmental Science

The compound is also explored for its potential applications in environmental science. It can be used in the development of sensors for detecting pollutants or hazardous substances in the environment. Its sensitivity and specificity in detecting certain chemicals make it a valuable component in environmental monitoring systems .

Safety and Hazards

While specific safety data for “tert-butyl (2S)-2-ethylpiperidine-1-carboxylate” is not available, compounds with the tert-butyl group should be handled with care. They can be flammable and may cause eye irritation or respiratory issues .

Future Directions

The tert-butyl group continues to be of interest in both chemistry and biology due to its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . Future research may explore its potential applications in biocatalytic processes .

properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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